(2-(4-Fluorophenyl)thiazol-4-yl)methanol
Overview
Description
(2-(4-Fluorophenyl)thiazol-4-yl)methanol is a chemical compound with the molecular formula C10H8FNOS. It is a member of the thiazole family, which is known for its diverse biological activities. This compound features a thiazole ring substituted with a 4-fluorophenyl group and a methanol group at the 4-position. The presence of the fluorine atom enhances its chemical stability and biological activity.
Mechanism of Action
Target of Action
The primary targets of (2-(4-Fluorophenyl)thiazol-4-yl)methanol
are currently unknown. This compound is a part of the thiazole family, and thiazole derivatives have been found to exhibit diverse biological activities . .
Mode of Action
The mode of action of This compound
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . .
Result of Action
The molecular and cellular effects of This compound
While thiazole derivatives have been found to exhibit a range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. One common approach is to react 4-fluorobenzaldehyde with thiourea and α-haloketones under acidic conditions to form the thiazole ring. The resulting intermediate is then reduced to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Fluorophenyl)thiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(4-Fluorophenyl)thiazole-4-carboxylic acid.
Reduction: 2-(4-Fluorophenyl)dihydrothiazole-4-ylmethanol.
Substitution: 2-(4-Aminophenyl)thiazol-4-yl)methanol.
Scientific Research Applications
(2-(4-Fluorophenyl)thiazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- (2-(4-Chlorophenyl)thiazol-4-yl)methanol
- (2-(4-Bromophenyl)thiazol-4-yl)methanol
- (2-(4-Methylphenyl)thiazol-4-yl)methanol
Uniqueness
(2-(4-Fluorophenyl)thiazol-4-yl)methanol is unique due to the presence of the fluorine atom, which imparts greater chemical stability and enhanced biological activity compared to its analogs. The fluorine atom’s electronegativity also influences the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKNJWCGPSLBSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653578 | |
Record name | [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-13-7 | |
Record name | 2-(4-Fluorophenyl)-4-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885280-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885280-13-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.